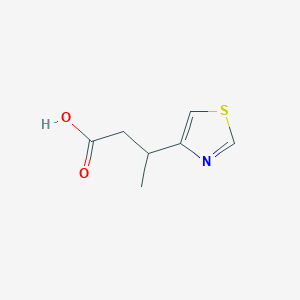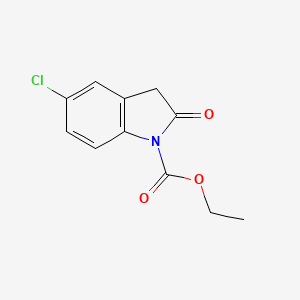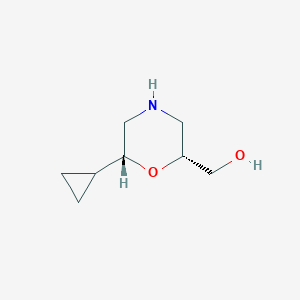
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a morpholine ring, which is further connected to a methanol group. The specific stereochemistry of the compound, indicated by the (2R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with an appropriate cyclizing agent under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction. This step requires the use of cyclopropyl halides and a suitable base to facilitate the substitution.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, which play a crucial role in its therapeutic effects. The cyclopropyl group enhances its binding affinity to target receptors, leading to altered neuronal signaling and potential therapeutic benefits.
Comparison with Similar Compounds
Rel-((2R,6R)-6-cyclopropylmorpholin-2-yl)methanol can be compared with other similar compounds such as:
Rel-((2R,6R)-6-methylmorpholin-2-yl)methanol: This compound has a methyl group instead of a cyclopropyl group, which affects its chemical reactivity and biological activity.
Rel-((2R,6S)-6-methylmorpholin-2-yl)methanol: The difference in stereochemistry (2R,6S) results in distinct chemical and biological properties.
Rel-((2R,6R)-6-ethylmorpholin-2-yl)methanol:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its interaction with biological targets and expanding its range of applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(2R,6R)-6-cyclopropylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-3-9-4-8(11-7)6-1-2-6/h6-10H,1-5H2/t7-,8+/m1/s1 |
InChI Key |
NNBLIBYKHJPMHB-SFYZADRCSA-N |
Isomeric SMILES |
C1CC1[C@@H]2CNC[C@@H](O2)CO |
Canonical SMILES |
C1CC1C2CNCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


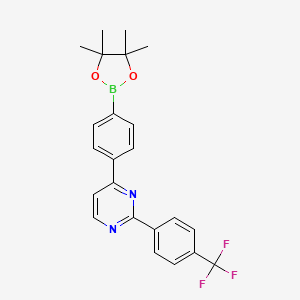
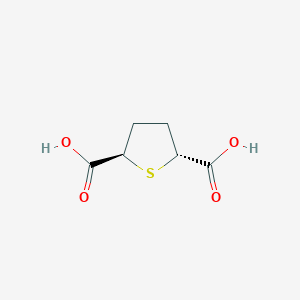
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)


![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
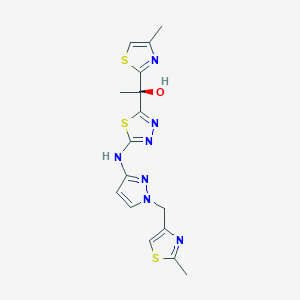
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)

![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
